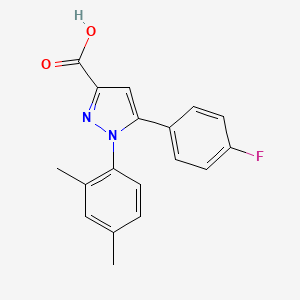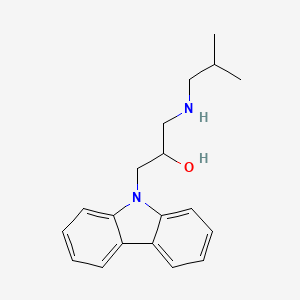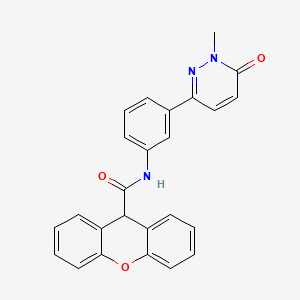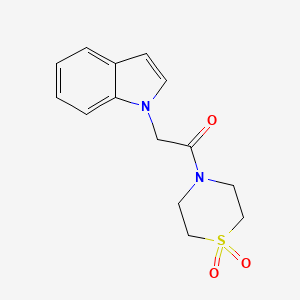
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone, also known as DTTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTM is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods and has shown promising results in various biological assays.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone and its derivatives have been synthesized and evaluated for various biological activities. Rehman, Saini, and Kumar (2022) prepared derivatives of this compound, which showed significant anti-inflammatory activity in Wistar albino rats using a carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Activity
A study conducted in 2020 found that derivatives of 1-(1H-indol-1-yl)ethanone, including 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone, exhibited significant antibacterial and antifungal activities. These compounds were effective against pathogens such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Author, 2020).
Computational Study and Pharmacological Effects
Kumar et al. (2022) conducted a computational study on novel 1-(1H-indol-1-yl)ethanone compounds, including their effects on the COX-2 enzyme. They synthesized derivatives and evaluated their in vivo analgesic and anti-inflammatory activities. The study indicated potential applications in developing nonsteroidal anti-inflammatory drugs (Kumar et al., 2022).
Anti-Oxidant and Anti-Microbial Properties
Gopi, Sastry, and Dhanaraju (2016) discovered that novel chalcone derivatives of 1-(1H-indol-1-yl)ethanone, including 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone, showed promising anti-oxidant and anti-microbial properties. These compounds were compared with standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).
Propriétés
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(15-7-9-20(18,19)10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJBAWEWRGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

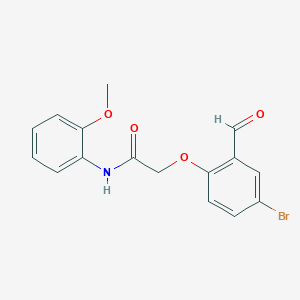
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
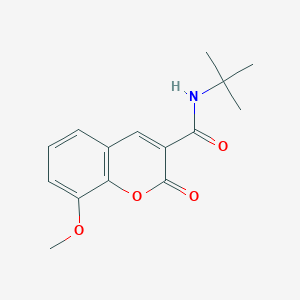
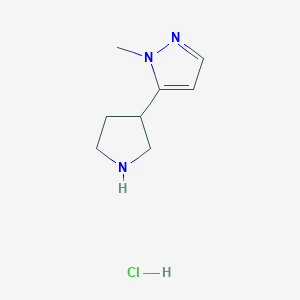
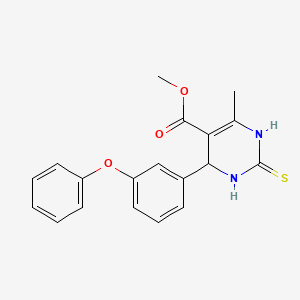
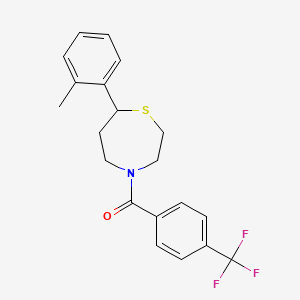
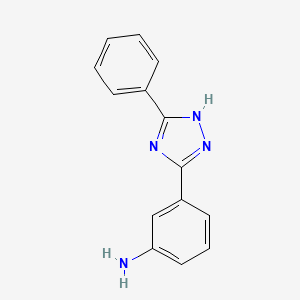
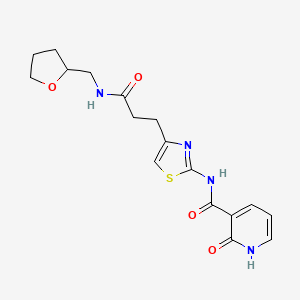
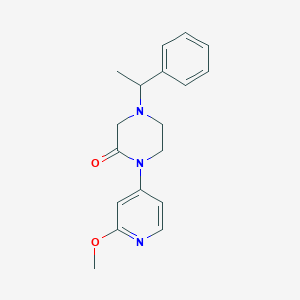
![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)
